molecular formula C8H11N3O2 B7762589 N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No. B7762589
M. Wt: 181.19 g/mol
InChI Key: SAEMXOONDDYPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide” is a chemical compound that is part of a broader class of compounds known as 2-oxo-1,2-dihydropyridine-3-carboximidamides . The exact properties and applications of this specific compound are not widely documented in the literature, but related compounds have been studied for their potential uses in various fields .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium, resulting in a mixture of oxidation products . Another method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for drug candidates targeting specific diseases. For instance, modifications to its structure can lead to compounds with enhanced bioactivity, such as improved analgesic properties .

Antitumor and Anticancer Research

This compound has been investigated for its antitumor effects. Analog derivatives of N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide exhibit promising activity against cancer cells. Researchers study its mechanisms of action and explore its potential as part of novel chemotherapeutic regimens .

properties

IUPAC Name

N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMXOONDDYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.